molecular formula C42H83NO4 B1148491 Ceramides CAS No. 104404-17-1

Ceramides

Cat. No. B1148491
CAS RN: 104404-17-1
M. Wt: 666
InChI Key:
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Description

Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid joined by an amide bond . They are found in high concentrations within the cell membrane of eukaryotic cells as they are component lipids that make up sphingomyelin, one of the major lipids in the lipid bilayer . Contrary to previous assumptions that ceramides and other sphingolipids found in cell membrane were purely supporting structural elements, ceramide can participate in a variety of cellular signaling .


Synthesis Analysis

There are three major pathways of ceramide generation . First, the sphingomyelinase pathway uses an enzyme to break down sphingomyelin in the cell membrane and release ceramide . Second, the de novo pathway creates ceramide from less complex molecules . Third, in the “salvage” pathway, sphingolipids that are broken down into sphingosine are reused by reacylation to form ceramide .


Molecular Structure Analysis

Ceramides are made of one long-chain base and one fatty acid, their chemical structure is defined when the pattern of each of these constituents is determined . A complete knowledge of the ceramide pool is reached only after identification of all the molecular species forming this pool .


Chemical Reactions Analysis

Ceramide production is complex and involves at least three pathways . Biosynthesis de novo takes place in the endoplasmic reticulum with palmitoyl-CoA and serine as the precursors for an intermediate form of long-chain base component, sphinganine, which is then converted to ceramide .


Physical And Chemical Properties Analysis

Ceramides exhibit a number of unique physical properties, particularly in mixtures with phospholipids . They are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes .

Mechanism of Action

Ceramide can participate in a variety of cellular signaling: examples include regulating differentiation, proliferation, and programmed cell death (PCD) of cells . Ceramides are a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression .

Safety and Hazards

Ceramide 3 is used mainly as a moisturizer in various cosmetic products . Although several safety studies on formulations containing pseudo-ceramide or ceramide have been conducted at the preclinical and clinical levels for regulatory approval, no studies have evaluated the systemic toxicity of ceramide 3 .

Future Directions

Specific enzyme modulation may increase or decrease generation of specific adverse or protective ceramide species in different conditions, providing the possibility to develop inhibitors and activators targeting specific ceramides . This could be a great challenge for innovative therapeutic tools .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ceramides involves the condensation of a fatty acid with sphingosine, followed by the addition of a polar head group. The polar head group can be added either before or after the condensation step, depending on the desired end product.", "Starting Materials": [ "Fatty acid", "Sphingosine", "Polar head group precursor" ], "Reaction": [ "1. Activation of the carboxylic acid group of the fatty acid with a coupling reagent such as DCC or EDC", "2. Addition of sphingosine to the activated fatty acid to form an amide bond", "3. Addition of a polar head group precursor to the amide-linked fatty acid and sphingosine", "4. Deacylation of the amide-linked fatty acid and sphingosine to remove the fatty acid side chain and form the final Ceramide product" ] }

CAS RN

104404-17-1

Molecular Formula

C42H83NO4

Molecular Weight

666

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

synonyms

Ceramides with hydroxy and non-hydroxy acyl groups

Origin of Product

United States

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